2-{2-[1-({5-[(2-Chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}pyridine is a synthetically derived compound that belongs to the class of piperidine derivatives. [] It functions as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [] GlyT1 inhibitors are actively investigated for their potential therapeutic benefits in treating neurological disorders, particularly schizophrenia. []
The synthesis of 2-{2-[1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}pyridine is a multi-step process. Although specific details are limited in the provided literature, a similar compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150), was previously synthesized and utilized as a GlyT1 inhibitor. [] The synthesis of 2-{2-[1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}pyridine likely involves similar chemical transformations and building blocks, including:
2-{2-[1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}pyridine acts as a Glycine Transporter 1 (GlyT1) inhibitor. [] GlyT1 is responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft. [] By inhibiting GlyT1, this compound increases extracellular glycine levels, thereby enhancing its availability for neurotransmission. This mechanism is believed to be relevant for its potential therapeutic effects in disorders like schizophrenia, which are associated with disrupted glutamatergic and glycinergic neurotransmission.
The primary application of 2-{2-[1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}pyridine identified in the literature is in the field of neuroscience, specifically as a potential therapeutic agent for schizophrenia. [] By inhibiting GlyT1, it increases extracellular glycine levels, which could help to modulate glutamatergic neurotransmission and potentially ameliorate some of the symptoms associated with schizophrenia.
CAS No.: 59227-86-0
CAS No.: 136377-13-4
CAS No.: 5637-83-2
CAS No.:
CAS No.: 1471-96-1